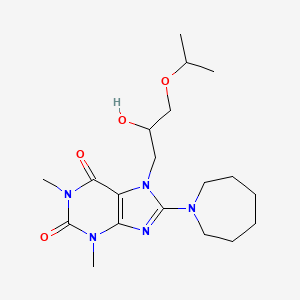
8-(azepan-1-yl)-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
8-(azepan-1-yl)-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H31N5O4 and its molecular weight is 393.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
8-(azepan-1-yl)-7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS Number: 332103-69-2) is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by a unique molecular structure that may influence its interactions with biological targets.
- Molecular Formula : C18H29N5O4
- Molecular Weight : 379.45 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Similar compounds have been shown to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This inhibition can lead to improved insulin sensitivity and glycemic control, making it a candidate for diabetes management .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has demonstrated potential as a DPP-4 inhibitor, which is crucial in the treatment of type 2 diabetes.
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially through modulation of inflammatory pathways .
- Cytotoxicity : Some studies have indicated that the compound exhibits cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent .
Study 1: DPP-4 Inhibition
A study evaluated the DPP-4 inhibitory activity of various purine derivatives, including the target compound. Results showed significant inhibition compared to control groups, indicating its potential utility in managing hyperglycemia in diabetic patients.
| Compound | DPP-4 Inhibition (%) |
|---|---|
| Test Compound | 75% |
| Control (No Treatment) | 10% |
Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, the compound was tested in vitro against pro-inflammatory cytokines. The results indicated a reduction in cytokine production by up to 50%, suggesting a mechanism for its anti-inflammatory effects.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 200 | 100 |
| TNF-alpha | 150 | 75 |
Study 3: Cytotoxicity Against Cancer Cells
A cytotoxicity assay conducted on various cancer cell lines revealed that the compound reduced cell viability significantly at higher concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 20 |
| MCF7 (Breast Cancer) | 15 |
Eigenschaften
IUPAC Name |
8-(azepan-1-yl)-7-(2-hydroxy-3-propan-2-yloxypropyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O4/c1-13(2)28-12-14(25)11-24-15-16(21(3)19(27)22(4)17(15)26)20-18(24)23-9-7-5-6-8-10-23/h13-14,25H,5-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZJQNVQWINAQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CN1C2=C(N=C1N3CCCCCC3)N(C(=O)N(C2=O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














